REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:18])[C:4](=O)[CH:5](Cl)[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1.[NH2:19][C:20]([NH2:22])=[S:21]>>[CH3:1][O:2][C:3]([C:4]1[N:19]=[C:20]([NH2:22])[S:21][C:5]=1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1)=[O:18]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC(C(C(C1=CC(=CC=C1)C(F)(F)F)Cl)=O)=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC(=S)N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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COC(=O)C=1N=C(SC1C1=CC(=CC=C1)C(F)(F)F)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |